molecular formula C20H19ClN2O4S2 B6582512 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 890938-99-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6582512
CAS No.: 890938-99-5
M. Wt: 451.0 g/mol
InChI Key: RJKMPRFHBCHBTN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole is linked via an ethyl chain to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety. Its molecular weight is 436.98 g/mol (inferred from , compound 4, adjusted for structural differences) .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMPRFHBCHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Thiazole Substituents Sulfonamide Group Molecular Weight (g/mol) Key Features
Target Compound 2-(4-chlorophenyl), 4-methyl 2,3-dihydro-1,4-benzodioxine-6-sulfonamide ~436.98 Benzodioxine enhances solubility; 4-chlorophenyl increases lipophilicity .
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide (G570-0027) 2-(4-fluorophenyl), 4-methyl 4-methoxy-3-methylbenzene 420.52 Fluorine reduces steric hindrance; methoxy group may improve metabolic stability .
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide 2-(4-chlorophenyl), unsubstituted 2-methoxy-4,5-dimethylbenzene 436.98 Lack of thiazole methyl group reduces steric bulk; dimethyl groups may hinder binding .
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2-(3,4-dimethoxyphenyl), 4-methyl 2,3-dihydro-1,4-benzodioxine-6-sulfonamide ~467.01 Methoxy groups increase electron density, potentially enhancing receptor affinity .
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide 2-(4-chlorophenyl), 4-methyl 2-fluorobenzene 410.91 Fluorine introduces electronegativity; simpler sulfonamide reduces molecular weight .

Structural and Electronic Differences

  • Replacement of 4-chlorophenyl with 3,4-dimethoxyphenyl () introduces electron-donating groups, altering electronic distribution and possibly modulating target affinity .
  • Sulfonamide Moieties :

    • The benzodioxine sulfonamide in the target compound offers a rigid, oxygen-rich structure, favoring solubility and hydrogen bonding over simpler aryl sulfonamides (e.g., 2-fluorobenzene sulfonamide in Table 1) .
    • Methoxy or methyl groups on the sulfonamide (e.g., G570-0027) may enhance metabolic stability but reduce polarity .

Tautomerism and Spectral Features

Analogous to , tautomerism in thiazole-containing compounds can influence reactivity and bioactivity. The target compound’s thiazole lacks tautomeric protons, as confirmed by the absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra, similar to triazole-thiones in . This suggests stability in the thione form, critical for consistent binding interactions .

Computational Insights

While specific docking data for the target compound is unavailable, AutoDock4 () has been used to study flexible receptor interactions in similar sulfonamides. The benzodioxine group’s oxygen atoms may act as hydrogen-bond acceptors, akin to carbonyl groups in triazole derivatives (), enhancing target engagement .

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